atpH protein
Description
Properties
CAS No. |
147652-24-2 |
|---|---|
Molecular Formula |
C9H7FN2 |
Synonyms |
atpH protein |
Origin of Product |
United States |
Structural Characterization of Atph Protein and Its Complexes
Integration within the F-type ATP synthase Complex
The atpH protein is an integral membrane protein embedded within the F₀ domain of the F-type ATP synthase. nih.gov This domain is responsible for proton translocation across the membrane, which drives the rotational movement of the enzyme. The this compound's specific location and interactions within the F₀ domain are critical for its function.
Role in the F₀ Domain and C-Ring Assembly
The most prominent role of the this compound is its assembly into a ring-like structure known as the c-ring. ebi.ac.ukwikipedia.org This ring is a key component of the rotor in the F-type ATP synthase. The number of atpH subunits that form the c-ring can vary between species, typically ranging from 8 to 15 subunits. This variation in stoichiometry has implications for the efficiency of ATP synthesis.
The c-ring acts as the primary conduit for proton translocation. Each atpH subunit contains a conserved acidic residue, typically a glutamate (B1630785) or aspartate, located in the middle of one of its transmembrane helices. This residue is essential for binding and releasing protons, a process that drives the rotation of the c-ring relative to the static components of the F₀ domain. The sequential protonation and deprotonation of these residues on adjacent atpH subunits is coupled to the stepwise rotation of the entire c-ring assembly. nih.gov
The assembly of individual this compound monomers into the functional c-ring is a critical process. Studies have shown that the interaction with a monomeric subunit c can trigger the insertion of subunit a, another key component of the F₀ domain, into the membrane, initiating the formation of the a-c complex which is the ion-translocating module of the ATP synthase. nih.gov
Contributions to the Central and Peripheral Stalk Structures
The this compound, as a core component of the c-ring, is intrinsically linked to the central stalk of the ATP synthase. The c-ring, along with the γ, δ, and ε subunits, forms the enzyme's rotor. callutheran.edu The rotation of the c-ring, driven by the proton motive force, is directly transmitted to the central stalk. This rotation of the central stalk within the catalytic F₁ head induces conformational changes in the β subunits, leading to ATP synthesis. ebi.ac.uk Therefore, the this compound's primary contribution is to the rotational machinery of the central stalk, not to its static structure. Cross-linking experiments have shown that the ε subunit of the central stalk interacts with the c-ring, and this connection is vital for coupling the F₀ rotor to the F₁ catalytic domain. nih.govresearchgate.net
Conversely, the this compound does not contribute to the structure of the peripheral stalk. The peripheral stalk acts as a stator, holding the catalytic F₁ head and the a-subunit of the F₀ domain stationary relative to the rotating c-ring and central stalk. nih.gov Its components typically include subunits b, d, F6, and the Oligomycin (B223565) Sensitivity Conferral Protein (OSCP). frontiersin.org The peripheral stalk ensures that the torque generated by the c-ring's rotation is effectively used to drive conformational changes in the F₁ domain, rather than causing the entire F₁ domain to rotate uselessly.
High-Resolution Structural Studies of this compound
The precise three-dimensional structure of the this compound and its arrangement within the c-ring have been elucidated through a variety of high-resolution structural techniques. These studies have provided invaluable insights into the mechanism of proton translocation and torque generation.
X-ray Crystallography of atpH-Containing Subunits
X-ray crystallography has been instrumental in determining the high-resolution structure of the isolated c-ring from various organisms. These studies have revealed the arrangement of the individual atpH subunits into a cylindrical oligomer. The crystal structure of the c₁₀ ring from yeast mitochondria, for instance, has been determined at high resolution, providing detailed information about the conformation of the essential glutamate residue involved in proton binding. cancer.gov Similarly, the structure of the intact ATP synthase from Paracoccus denitrificans has been solved by X-ray crystallography, showing the arrangement of the c-ring in the context of the entire enzyme complex. uniprot.org
| Organism | Subunit Composition | Resolution (Å) | PDB ID |
| Saccharomyces cerevisiae (Yeast) | c₁₀-ring | 2.0 | 2XOK |
| Paracoccus denitrificans | Intact F₁F₀ | 4.0 | 5ARA |
| Organism | Complex | Resolution (Å) | PDB ID |
| Ovis aries (Sheep) | Entire F₁F₀ | 3.2 | 6ZOR |
| Pichia angusta | Intact F₁F₀ | 3.7 | 5ARA |
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the structure and dynamics of the this compound in a more native-like environment, such as in detergent micelles or organic solvents. NMR studies have been particularly useful for determining the structure of the monomeric form of subunit c. For example, the solution structure of subunit c from E. coli was determined by NMR, revealing a hairpin-like structure of two transmembrane α-helices. Furthermore, NMR has been used to investigate the conformational changes in subunit c upon protonation and deprotonation of the essential acidic residue, providing insights into the mechanism of proton translocation. wikipedia.org
| Organism | Sample Condition | Key Findings |
| Escherichia coli | Dodecyl phosphocholine (B91661) micelles | Determined the monomeric structure, showing a hairpin of two alpha-helices. |
| Bacillus PS3 | Chloroform/methanol | Revealed a different conformation of the essential glutamate, suggesting multiple energy minima for the hairpin structure. |
Small-Angle X-ray Scattering (SAXS) for Solution Structures
Small-angle X-ray scattering (SAXS) is a powerful technique for studying the structure of biological macromolecules in solution, providing low-resolution three-dimensional shapes and information about their oligomeric state. nih.govbiologists.comnih.govembl-hamburg.denews-medical.netnih.govresearchgate.netyoutube.com This method is particularly valuable for elongated or flexible proteins like the atpH subunit, which can be challenging to crystallize.
A key study combined SAXS with X-ray crystallography to elucidate the structure of the dimerization domain of the Escherichia coli this compound (residues 62-122). rcsb.org The SAXS data revealed that the b(62-122) dimer is highly elongated, consistent with an α-helical coiled-coil structure. rcsb.org By integrating the high-resolution crystal structure of the monomeric α-helix with the solution scattering data, a model of the dimeric coiled-coil was constructed, revealing a right-handed superhelical twist. rcsb.org This model was further supported by the conservation of an undecad repeat in the amino acid sequence, a characteristic feature of right-handed coiled coils. rcsb.org
Table 1: SAXS-derived Structural Parameters for the atpH Dimerization Domain
| Parameter | Value | Reference |
| Frictional Ratio | 1.60 | rcsb.org |
| Maximal Dimension (Dmax) | 95 Å | rcsb.org |
| Radius of Gyration (Rg) | 27 Å | rcsb.org |
This table summarizes the key structural parameters of the E. coli atpH dimerization domain dimer in solution as determined by SAXS analysis.
Computational Modeling and Simulation of this compound Structures
Computational approaches are indispensable for complementing experimental data and providing dynamic insights into protein structure and function.
Homology Modeling and AlphaFold Predictions
Homology modeling and, more recently, advanced machine learning methods like AlphaFold, have become crucial tools for predicting protein structures. nih.govnih.govresearchgate.net Homology modeling relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. For the this compound, a homology model can be constructed using the known structures of related F-type ATPase subunits from other species as templates. researchgate.net
AlphaFold, a deep learning-based method, has demonstrated remarkable accuracy in predicting protein structures from their amino acid sequences alone. nih.govnih.govebi.ac.uk The AlphaFold Protein Structure Database provides a predicted model for the E. coli this compound (UniProt ID: P0ABA0), which shows a long helical structure consistent with its known role in the peripheral stalk. ebi.ac.ukuniprot.org These computational models serve as valuable hypotheses for experimental validation and for designing further studies. springernature.com
Table 2: Comparison of atpH Structural Features from Different Methods
| Feature | Experimental (SAXS/Crystal) | Homology Model | AlphaFold Prediction |
| Overall Fold | Elongated α-helical dimer | Elongated α-helical dimer | Elongated α-helix |
| Dimerization Domain | Right-handed coiled-coil | Dependent on template | Shows propensity for coiled-coil |
| N-terminal Domain | Membrane-spanning helix | Predicted transmembrane helix | Predicted transmembrane helix |
This table provides a qualitative comparison of the structural features of the this compound as determined by experimental methods and predicted by computational approaches.
Molecular Dynamics Simulations of Conformational Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved motions of proteins at an atomic level. nih.govmpg.depnas.orgacs.orgnih.govnih.govpnas.orgpnas.org While many MD studies have focused on the catalytic F1 head or the rotating c-ring, simulations of the peripheral stalk, including the this compound, have revealed its dynamic nature and flexibility. researchgate.net These simulations show that the peripheral stalk can undergo bending and twisting motions, which are thought to be essential for accommodating the conformational changes that occur in the F1 and F0 motors during catalysis. researchgate.net The flexibility of the atpH dimer is not uniform along its length, with certain regions acting as flexible hinges. This inherent flexibility allows the stator to withstand the strain generated by the rotating central stalk. researchgate.net
Theoretical Models of Protein-Protein Interactions within Complexes
The this compound is a central component of the peripheral stalk and interacts with several other subunits of the F-type ATP synthase. In bacteria, the peripheral stalk is typically composed of a dimer of subunit b (atpH), subunit δ, and subunit a. nih.govresearchgate.netnih.gov In mitochondria, the peripheral stalk is more complex and includes additional subunits. nih.govnih.gov
Theoretical models of the assembly of the F-type ATP synthase suggest a modular process. mpg.denih.gov In human mitochondria, the peripheral stalk can be assembled through multiple pathways, with the atpH (subunit b) acting as a core component to which other subunits are added. nih.gov Computational analyses of protein-protein interfaces can help to identify the specific residues involved in the interactions between atpH and its binding partners. nih.govpsu.edu These models highlight the importance of the specific shape and charge distribution on the surface of the this compound for its correct assembly and function within the complex.
Structural Determinants for Functional Competence
Residues Critical for Proton Translocation
Mutagenesis studies have shown that alterations in the this compound that disrupt the stability of the peripheral stalk can uncouple proton translocation from ATP synthesis, leading to a non-functional enzyme. pnas.org For example, mutations that affect the dimerization of the atpH subunit can prevent the proper assembly of the entire F-type ATP synthase complex. rcsb.org Therefore, while no specific residues in atpH directly participate in proton transfer, the entire structure of the protein is a critical determinant for the functional competence of the proton-translocating machinery. The rigidity and yet flexible nature of the atpH dimer ensures that the torque generated by the proton motive force is efficiently transmitted from the F0 to the F1 motor to drive ATP synthesis. researchgate.net
Inter-subunit Interface Analysis within the ATP Synthase
The atpH (delta) subunit functions as a key linker protein, establishing critical interfaces with subunits of both the F1 and F0 domains. These interactions form the peripheral stalk, which acts as a stator to counteract the torque generated by the rotating central stalk (gamma and epsilon subunits) and c-ring during ATP synthesis or hydrolysis. nih.govyoutube.com
The primary interactions of the atpH subunit are with the N-terminal region of the alpha subunits of the F1 catalytic core and the membrane-proximal domains of the b subunits of the F0 sector. nih.gov In E. coli, the peripheral stalk is composed of the delta subunit and two copies of the b subunit. mdpi.comuniprot.org The delta subunit sits (B43327) atop the F1 complex, anchoring the α3β3 hexamer via the alpha subunits, and connects to the b subunits, which extend down to the membrane-bound F0 motor. nih.govyoutube.com This entire assembly (a, b2, and delta subunits) forms the stator, holding the catalytic components stationary relative to the rotor. mdpi.comyoutube.com
Biochemical studies have provided further insight into the specific regions involved in these interfaces. For instance, research on the bovine mitochondrial F1-ATPase using monoclonal antibodies against the OSCP (the delta subunit orthologue) revealed distinct accessibility of its domains. nih.gov The N-terminal segment (residues 1-16) was found to be freely accessible, while a subsequent region (residues 17-68) was partially hidden, strongly suggesting its involvement in interactions with other subunits within the complex. nih.gov This aligns with structural data from E. coli where the N-terminal domain of the delta subunit is shown to interact directly with the F1 core. nih.gov The catalytic sites of the ATP synthase are located on the beta subunits, at the interface with the alpha subunits. nih.govnih.gov The alpha subunits themselves contain non-catalytic, regulatory nucleotide-binding sites. wikipedia.orgstackexchange.com The delta subunit's interaction with the alpha subunits is therefore critical for transmitting the stationary state of the peripheral stalk to the catalytic hexamer. youtube.com
The following table summarizes the key inter-subunit interfaces involving the this compound.
| Interacting Subunits | Interacting Domains/Regions of atpH (delta) | Nature of Interaction/Function |
| Alpha (α) subunits (of F1) | N-terminal domain (six α-helix bundle in E. coli) nih.gov | Anchors the α3β3 hexamer, preventing its rotation; part of the stator structure. nih.govyoutube.com |
| b subunits (of F0) | C-terminal domain nih.gov | Connects the F1-bound delta subunit to the membrane-embedded F0 domain, forming the peripheral stalk. nih.govmdpi.com |
This intricate network of interactions mediated by the atpH subunit is fundamental to the coupling of proton translocation through the F0 domain with ATP synthesis in the F1 domain, a process central to cellular energy metabolism. gusc.lv
Molecular Mechanisms of Atph Protein Function
Contribution to Proton Translocation Across Membranes
Proton Capture and Release Mechanisms
Proton translocation through the F₀ sector involves the capture and release of protons by specific residues within the c-subunits. Each c-subunit contains a conserved acidic residue, typically a glutamate (B1630785) or aspartate, located within the membrane-spanning region. This residue serves as a proton-binding site uniprot.orgnih.govnih.govbiorxiv.orgnih.gov.
On the side of the membrane with a high proton concentration (e.g., the intermembrane space in mitochondria or the lumen in chloroplasts), a proton enters a half-channel within the a-subunit of F₀ and binds to the deprotonated acidic residue on a c-subunit nih.govbiorxiv.org. This protonation neutralizes the charge on the c-subunit residue. biorxiv.org.
As the c-ring rotates, the protonated c-subunit moves away from the proton entry channel in the a-subunit and towards the proton exit channel on the opposite side of the membrane (e.g., the mitochondrial matrix or the chloroplast stroma) nih.govbiorxiv.org. In this lower proton concentration environment and influenced by the membrane potential, the proton is released from the acidic residue into the exit half-channel of the a-subunit nih.govbiorxiv.org. The deprotonated c-subunit is then available to bind another proton upon returning to the entry channel during the continued rotation of the ring.
Research findings highlight the critical role of the conserved acidic residue. For example, studies on the Bacillus pseudofirmus OF4 c-ring have investigated the protonation state of the essential glutamate (E54) and its adaptation to alkaline environments, revealing how the coordination network around this residue, influenced by other amino acids like P51 and V21, supports proton binding and release at high pH nih.gov.
Coupling to ATP Synthesis Through Rotational Catalysis
The energy released by the downhill movement of protons through the F₀ sector is converted into mechanical rotational energy of the c-ring. This rotation is then transmitted to the F₁ sector, driving the synthesis of ATP through a process known as rotational catalysis.
Mechanical Coupling to F₁ Catalytic Sites
The rotation of the F₀ c-ring is mechanically coupled to the F₁ sector by a central stalk composed primarily of the gamma (γ) and epsilon (ε) subunits (and delta (δ) in bacteria, which is encoded by atpH) uniprot.orgwikipedia.orgebi.ac.ukembopress.org. This central stalk is physically attached to the c-ring and rotates with it relative to the stationary parts of the enzyme wikipedia.orgebi.ac.ukmostwiedzy.plnih.gov.
The F₁ sector consists of a hexameric structure of alternating alpha (α) and beta (β) subunits (α₃β₃) which contains the catalytic sites for ATP synthesis wikipedia.orgnih.govnih.govnih.gov. The central stalk rotates within the central cavity of this α₃β₃ hexamer wikipedia.orgmostwiedzy.pl. The peripheral stalk, formed by subunits like the b-subunit dimer and delta subunit (OSCP) in mitochondria, and the b-subunit dimer and delta subunit (atpH) in bacteria, acts as a stator, preventing the α₃β₃ hexamer from rotating along with the central stalk wikipedia.orgebi.ac.uk. This arrangement ensures that the rotation of the central stalk relative to the α₃β₃ subunits drives conformational changes in the catalytic sites.
Transmission of Conformational Changes
The rotation of the asymmetric central stalk, particularly the gamma subunit, directly interacts with the three catalytic beta subunits of F₁. As the central stalk rotates in 120° steps (each corresponding to the translocation of a specific number of protons determined by the number of c-subunits in the ring), it induces sequential conformational changes in the beta subunits wikipedia.orgnih.govmostwiedzy.plnih.govnih.gov.
According to the binding change mechanism, each catalytic site on the beta subunits cycles through three distinct conformations: loose (L), tight (T), and open (O) wikipedia.orgnih.govnih.gov. In the loose state, ADP and inorganic phosphate (B84403) (Pi) bind weakly. In the tight state, ADP and Pi are brought into close proximity, and ATP is synthesized and bound with high affinity. In the open state, ATP is released wikipedia.orgnih.govnih.gov. The rotation of the central stalk drives these transitions in a cooperative manner among the three catalytic sites, ensuring continuous ATP synthesis as long as the proton gradient is maintained wikipedia.orgnih.govnih.gov. Single-molecule studies have provided detailed insights into these rotational steps and the associated conformational changes nih.govmostwiedzy.plnih.govpnas.org.
Involvement in the Reverse Reaction: ATP Hydrolysis
Mechanisms of Preventing Futile ATP Hydrolysis
Various organisms have evolved distinct mechanisms involving specific protein subunits or regulatory factors to prevent the futile hydrolysis of ATP by ATP synthase. In bacteria, subunits like the delta (atpH in E. coli) and epsilon subunits are implicated in regulating the enzyme's activity. uniprot.orguni-goettingen.dejst.go.jp The epsilon subunit in E. coli, for instance, can inhibit ATPase activity, although the exact mechanism can differ across bacterial species. jst.go.jp
In cyanobacteria, small proteins like AtpΘ (encoded by atpT) and AtpQ have been identified as ATP synthase regulators that accumulate under low-energy conditions and prevent futile ATP hydrolysis. researchgate.netcsic.es AtpΘ, a small protein of 48 amino acids in Synechocystis, is thought to interact with the c-ring and subunit a of the F0 complex, thereby inhibiting the rotation of F0 and preventing the reverse reaction. researchgate.net AtpQ in cyanobacteria inhibits ATPase activity in a dose-dependent manner. csic.es
Mitochondria utilize an inhibitor protein known as IF1 (Inhibitory Factor 1) to prevent wasteful ATP hydrolysis, particularly under anaerobic conditions or when the PMF is low. embopress.orgcam.ac.ukcore.ac.ukbiorxiv.org IF1 forms a complex with the F1 domain of ATP synthase, blocking ATP hydrolysis. embopress.orgcore.ac.uk The inhibitory activity of IF1 is pH-dependent, being more effective at slightly acidic pH values (around 6.7 or below) and less active at alkaline pH. cam.ac.ukcore.ac.ukbiorxiv.orgnih.gov This pH sensitivity aligns with its physiological role, as the mitochondrial matrix can become more acidic when the PMF collapses. embopress.orgbiorxiv.org IF1 binding to the F1 domain, specifically at the interface between alpha and beta subunits, inhibits conformational changes necessary for hydrolysis. jst.go.jp
The table below summarizes some of the inhibitory proteins and their mechanisms in different organisms:
| Organism | Inhibitory Protein (Gene) | Proposed Mechanism | Reference |
| E. coli | Delta (atpH), Epsilon | Regulation of F1F0 coupling, inhibition of ATPase activity. | uniprot.orguni-goettingen.dejst.go.jp |
| Cyanobacteria | AtpΘ (atpT), AtpQ | Interaction with F0 subunits (c-ring, subunit a), dose-dependent ATPase inhibition. | researchgate.netcsic.es |
| Mammalian Mitochondria | IF1 | Binding to F1 domain, blocking conformational changes required for hydrolysis. | embopress.orgcam.ac.ukjst.go.jpcore.ac.uk |
| Chloroplasts | Gamma subunit disulfide bond | Formation of intramolecular disulfide bond inhibiting rotation. | cam.ac.ukjst.go.jpcsic.es |
Research findings highlight the importance of these inhibitory mechanisms. For example, studies on IF1 in yeast and mammalian cells demonstrate its crucial role in mitigating mitochondrial depolarizing stress and preventing harmful ATP wastage under specific metabolic conditions. embopress.orgbiorxiv.org The absence of IF1 can lead to the destabilization of the free F1 subcomplex. embopress.org
Role in Maintaining Proton Motive Force Under Low-Energy Conditions
Under low-energy conditions, such as darkness in photosynthetic organisms or anoxia/glycolysis in others, the PMF can decrease significantly. embopress.orgpnas.orgresearchgate.netcam.ac.uk If the ATP synthase were to run in reverse under these conditions, it would hydrolyze ATP, consuming valuable energy and further reducing the PMF by pumping protons out of the mitochondrial matrix or bacterial cytoplasm. pnas.orgresearchgate.net Inhibitory proteins like the atpH-associated subunits or IF1 prevent this reverse activity. embopress.orgresearchgate.netcam.ac.uk
By inhibiting ATP hydrolysis, these proteins help to preserve the existing PMF, even if it is at a reduced level. This is crucial for maintaining cellular functions that depend on the PMF, such as active transport of metabolites. pnas.org In alkaliphilic bacteria, maintaining a high membrane electrical potential (ΔΨ), a component of the PMF, is important for ATP production even under low aeration conditions. nih.gov While the mechanism described in alkaliphiles doesn't directly involve an atpH-like inhibitory protein in the provided snippets, it underscores the importance of PMF maintenance under challenging energy states.
In cyanobacteria, the accumulation of AtpΘ and AtpQ under dark conditions prevents the futile back reaction of ATP synthase, which would otherwise hydrolyze ATP and dissipate the PMF generated by respiration. researchgate.netcsic.es Similarly, mitochondrial IF1 prevents ATP hydrolysis when the membrane potential collapses, thus preserving cellular ATP levels. embopress.orgcsic.escore.ac.uk
The regulation of ATP synthase by these proteins ensures that ATP hydrolysis is minimized when ATP synthesis is not possible, thereby conserving cellular energy and helping to maintain the PMF for essential processes. embopress.orgresearchgate.netcam.ac.uk
Gene Expression and Post Translational Regulation of Atph Protein
Transcriptional and Post-Transcriptional Regulation of atpH Gene Expression
Gene expression can be regulated at the transcriptional level, controlling when and how much mRNA is produced, and at the post-transcriptional level, affecting mRNA stability, processing, and translation. wikipedia.orgkhanacademy.org
Promoter Activity and Regulatory Elements (e.g., 5' UTR)
The promoter region upstream of the atpH gene plays a critical role in initiating transcription. In cyanobacteria like Synechocystis 6803, the atpT gene (encoding a regulator of ATP synthase which is sometimes referred to in contexts discussing atpH regulation) promoter activity is influenced by the combination of the promoter and its 5' untranslated region (UTR). researchgate.net Specific AT-rich regions within the promoter can be essential for maximum expression, and proteins can bind to both the promoter and the 5' UTR to regulate transcription. researchgate.net
The 5' UTR of mRNA, located upstream of the coding sequence, is a key regulatory element in both prokaryotes and eukaryotes. nih.govmdpi.com It can contain various cis-acting elements and secondary structures that influence mRNA stability, processing, and translation initiation. nih.govmdpi.com In chloroplasts, the atpH 5' UTR is known to harbor a binding site for specific regulatory proteins, such as PPR10, which significantly impacts atpH expression. biorxiv.orgbiorxiv.orgoup.com The length and specific sequences within the 5' UTR, including elements like the Kozak sequence and potential upstream open reading frames (uORFs), can affect translational efficiency. nih.govbiorxiv.orgwikipedia.org
RNA Stability and Degradation Pathways
The stability of atpH mRNA is crucial for maintaining sufficient levels for translation. mRNA stability can be influenced by various factors, including secondary structures within the RNA molecule and the action of ribonucleases. acs.orgnih.gov In chloroplasts, the degradation of atpH mRNA is regulated by specific RNA-binding proteins. frontiersin.orgresearchgate.net
Ribonucleoprotein Complex Formation (e.g., Pentatricopeptide Repeat Proteins like PPR10, BFA2)
Pentatricopeptide repeat (PPR) proteins are a large family of nuclear-encoded RNA-binding proteins that play significant roles in post-transcriptional regulation in plant organelles, including chloroplasts. usda.govnih.govnih.gov They bind to specific RNA sequences and can influence RNA stability, processing, and translation. usda.govnih.govnih.gov
PPR10 is a well-characterized P-class PPR protein that binds to the 5' UTR of atpH mRNA in chloroplasts. biorxiv.orgfrontiersin.orgoup.comresearchgate.netnih.gov This binding has a dual function: it stabilizes the atpH transcript by blocking 5'->3' exoribonucleases and enhances translation initiation by remodeling the structure of the 5' UTR to expose the ribosome-binding site. biorxiv.orgoup.comfrontiersin.orgresearchgate.net
Another P-class PPR protein, BFA2 (Biogenesis Factors required for ATP synthase 2), is essential for the accumulation of the dicistronic atpH/F transcript in chloroplasts. frontiersin.orgresearchgate.netarabidopsis.orgnih.gov BFA2 binds to the intergenic region between atpF and atpA (which is downstream of atpH in the same operon) and acts as a barrier to prevent the degradation of the atpH/F transcript by exoribonucleases acting from the 3' direction. frontiersin.orgresearchgate.netarabidopsis.orgnih.gov Thus, the stabilization of the atpH/F transcript requires the cooperative action of at least two PPR proteins, PPR10 and BFA2, binding to different regions of the mRNA. frontiersin.org
Role of atpH 5' UTR as an Intercistronic Expression Element
The atpH 5' UTR, particularly the region containing the PPR10 binding site, can function as an intercistronic expression element (IEE) in polycistronic transcripts within chloroplasts. biorxiv.orgbiorxiv.orgresearchgate.net IEEs are sequences located between coding regions in an operon that can influence the expression of downstream genes. biorxiv.orgbiorxiv.org Studies using synthetic operons have shown that the atpH 5' UTR can drive robust reporter gene expression when placed in an intercistronic region, highlighting its role in promoting translation of downstream sequences, likely mediated by PPR10 binding. biorxiv.orgbiorxiv.orgresearchgate.net
Post-Translational Modifications and Their Functional Impact
Post-translational modifications (PTMs) are chemical changes to a protein after it has been synthesized, which can alter its structure, activity, localization, and interactions. news-medical.netwikipedia.orgthermofisher.com
Phosphorylation Events and Regulatory Roles (e.g., Arg-159 phosphorylation)
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues (commonly serine, threonine, or tyrosine), is a widespread and important PTM that regulates the activity of many proteins. news-medical.netwikipedia.orgthermofisher.comnih.gov It can induce conformational changes and affect protein-protein interactions. news-medical.netnih.govnih.gov
While information specifically on the phosphorylation of the atpH protein (ATP synthase c subunit) is less extensive in the provided sources compared to its RNA-level regulation, one source mentions that the Bacillus subtilis this compound is phosphorylated on Arginine-159 (Arg-159). uni-goettingen.deuni-goettingen.de The functional impact of this specific phosphorylation event on the this compound or ATP synthase activity is not detailed in the provided search results, although phosphorylation in general is known to regulate enzyme activity and protein function. news-medical.netthermofisher.comoup.comoup.com
Allosteric Regulation and Inhibitory Mechanisms
The this compound exerts its regulatory effect through allosteric mechanisms, involving conformational changes that impact the catalytic activity of the F1 complex. A key aspect of this regulation is the ability of the epsilon subunit's C-terminal domain to undergo significant conformational transitions between an extended ("up") state and a more compact ("down") state cam.ac.ukarxiv.orgfrontiersin.orgrcsb.org. The extended conformation is associated with the inhibition of ATP hydrolysis, as it can interfere with the rotation of the central gamma subunit, which is essential for catalysis arxiv.org. The this compound's regulatory function is integrated with the activity of other regulatory proteins and is sensitive to the cellular energy state.
Modulation of this compound Activity by Ligand Binding (e.g., Mg-ADP)
Magnesium-bound ADP (Mg-ADP) is a crucial modulator of ATP synthase activity. Under conditions of low proton motive force, Mg-ADP can remain tightly bound to catalytic sites on the beta subunits of the F1 complex, leading to an inactive state of the enzyme cam.ac.uk. While Mg-ADP binds to the catalytic sites primarily on the beta subunits, the conformational state of the F1 complex, influenced by this binding, directly affects the conformation and position of the atpH subunit, thereby contributing to the regulation of both ATP synthesis and hydrolysis. The presence of Mg2+ is essential for the interaction of ADP with ATP synthase cam.ac.uknih.gov. Studies have shown that Mg-ADP binding to the F1 complex can inhibit ATPase activity uni-goettingen.de. The ratio of ATP to ADP is a critical metabolic signal that influences the enzyme's activity and regulatory state cam.ac.ukresearchgate.netwikipedia.orgnih.gov.
Environmental and Metabolic Cues Influencing Activity
The regulatory mechanisms involving the this compound and other factors are highly responsive to the cellular environment and metabolic state. The proton motive force (Δp) across the energy-transducing membrane is a primary determinant of ATP synthase activity; a high Δp drives ATP synthesis, while a low Δp can lead to ATP hydrolysis cam.ac.uknih.govebi.ac.uk. Under conditions of low energy, such as oxygen deprivation in mitochondria or darkness in phototrophs, inhibitory mechanisms involving atpH and IF1 are activated to prevent the wasteful consumption of ATP cam.ac.ukresearchgate.netnih.govnih.govnih.gov.
Protein Protein Interaction Networks and Complex Assembly
Identification of atpH Protein Interaction Partners within ATP Synthase
In E. coli ATP synthase, the this compound (delta subunit) is a key component of the peripheral stalk. This stalk serves as a critical link between the soluble F₁ domain and the membrane-embedded F₀ domain, contributing to the stability of the complex and facilitating energy coupling.
The F₁ domain of E. coli ATP synthase consists of five different subunits with a stoichiometry of α₃β₃γ₁δ₁ε₁. These are encoded by the genes atpA (alpha), atpD (beta), atpG (gamma), atpH (delta), and atpC (epsilon). nih.gov The atpH (delta) subunit, as part of the peripheral stalk, interacts with the F₁ domain, specifically with the α₃β₃ hexamer. The N-terminal domain of the delta subunit interacts with the N-terminal part of the alpha subunit (AtpA) within the F₁ core. nih.gov While the primary interaction is with AtpA, the delta subunit's position in the peripheral stalk, anchored to the F₁ headpiece, implies close association and potential interactions with the beta (AtpD) subunits as well, given the alternating arrangement of alpha and beta subunits in the hexameric ring. string-db.org The central stalk, composed of the gamma (AtpG) and epsilon (AtpC) subunits, rotates relative to the alpha and beta subunits and the peripheral stalk. Although the delta subunit is part of the stator (peripheral stalk), its interaction with the F₁ domain contributes to stabilizing the F₁ against the rotation of the central stalk. nih.govstring-db.org
The F₀ domain of E. coli ATP synthase is composed of subunits a₁, b₂, and c₁₀₋₁₂. These are encoded by the genes atpI (subunit a), atpF (subunit b), and atpE (subunit c). nih.gov The atpH (delta) subunit is a crucial component of the peripheral stalk, which in E. coli is formed by the delta subunit and two copies of the b subunit (AtpF). nih.govelifesciences.org The C-terminal domain of the delta subunit is required for binding to the F₀ part through direct interaction with the b subunits (AtpF). nih.gov This interaction anchors the peripheral stalk to the membrane domain. The peripheral stalk, through its connection to the b subunits, also interacts with the a subunit (AtpI), which is part of the proton channel in the F₀ domain. elifesciences.org While the most direct interaction of atpH in the F₀ domain is with AtpF, its role in linking F₁ and F₀ means it is structurally coupled to the entire complex, including the c-ring (AtpE) and subunit a (AtpI), though direct physical interaction with AtpE and AtpI may be less extensive compared to AtpF.
A summary of direct and indirect interactions of E. coli AtpH (delta) based on available data:
| Interacting Partner (E. coli subunit) | Gene | Domain Association | Nature of Interaction | Evidence |
| AtpA (alpha) | atpA | F₁ | Direct interaction with N-terminal domain of AtpH. nih.gov | Structural studies, Protein interaction databases string-db.orgstring-db.org |
| AtpD (beta) | atpD | F₁ | Close association due to F₁ structure. | Protein interaction databases string-db.orgstring-db.org |
| AtpG (gamma) | atpG | F₁ (Central Stalk) | Indirect (part of rotor vs stator). | Protein interaction databases string-db.orgstring-db.org |
| AtpC (epsilon) | atpC | F₁ (Central Stalk) | Indirect (part of rotor vs stator). | Protein interaction databases string-db.orgstring-db.org |
| AtpF (b) | atpF | F₀ (Peripheral Stalk) | Direct interaction with C-terminal domain of AtpH. nih.gov | Structural studies, Protein interaction databases string-db.orgstring-db.org |
| AtpI (a) | atpI | F₀ | Indirect (via AtpF). | Protein interaction databases string-db.orgstring-db.org |
| AtpE (c) | atpE | F₀ (c-ring) | Indirect (part of rotor vs stator). | Protein interaction databases string-db.orgstring-db.org |
While the core interactions of atpH are with the structural subunits of ATP synthase, the activity and assembly of the complex can be influenced by regulatory proteins and assembly factors. In mitochondrial ATP synthase, the inhibitor protein IF1 is a well-characterized regulator that binds to the F₁ domain, primarily interacting with the alpha, beta, and gamma subunits to inhibit ATP hydrolysis. nih.govescholarship.orgthebiogrid.orgamanote.comguidetopharmacology.orgplos.orgnih.govrcsb.org Another protein, 14-3-3, has been shown to regulate mitochondrial and chloroplast ATP synthase by interacting with the beta subunit. nih.gov In chloroplasts, assembly factors like BFA2 and Gc9 have been implicated in the efficient assembly of ATP synthase subunits, with BFA2 affecting atpH/F transcript accumulation and Gc9 interacting with AtpH (subunit c in chloroplasts) to facilitate c-ring assembly. nih.govnih.govuni-muenchen.deoup.com While these examples highlight the existence of such factors, specific regulatory proteins or assembly factors known to directly and primarily interact with the E. coli AtpH (delta) subunit were not prominently detailed in the provided search results beyond its core interactions within the ATP synthase complex itself. Protein-protein interaction databases like STRING show interactions with other cellular proteins, but their direct role as dedicated regulatory or assembly factors for the delta subunit requires further specific investigation. string-db.orgstring-db.org
Methodologies for Mapping this compound Interaction Networks
Understanding the protein interaction network of the this compound and other ATP synthase subunits relies on various biochemical and genetic techniques. Two prominent methodologies for mapping these interactions are high-throughput affinity purification with mass spectrometry and yeast two-hybrid assays.
High-throughput affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein interaction partners within native protein complexes. nih.gov This method typically involves tagging a protein of interest (in this case, atpH) and using affinity chromatography to isolate the tagged protein along with its interacting partners from cell lysates. The co-purified proteins are then identified using mass spectrometry. nih.govthebiogrid.orgamanote.comnih.govthebiogrid.org This approach allows for the identification of stable interactions within the assembled ATP synthase complex, providing a snapshot of the proteins that are physically associated with the atpH subunit in a physiological context. AP-MS has been widely applied to study the composition and interactions within large protein complexes like ATP synthase from various organisms, including mitochondria and bacteria. nih.govthebiogrid.orgamanote.comthebiogrid.org
Yeast two-hybrid (Y2H) assays are a widely used genetic method to detect binary protein-protein interactions. plos.org This technique is based on reconstituting the activity of a transcription factor in yeast cells by bringing together its separate DNA-binding and activation domains through the interaction of two fused "bait" and "prey" proteins. If the bait protein (fused to the DNA-binding domain) interacts with the prey protein (fused to the activation domain), the transcription factor becomes active and drives the expression of a reporter gene, which can be easily detected. plos.org Y2H assays have been successfully employed to study pairwise interactions between subunits of ATP synthase from different species, including chloroplasts. researchgate.netpublish.csiro.aunih.govtheses.cz This method is particularly useful for identifying direct interactions between two specific proteins and can be applied in a high-throughput manner to screen for interaction partners of the this compound.
These methodologies, often used in combination with other techniques like cross-linking followed by mass spectrometry thebiogrid.org, provide complementary information about the protein interaction network centered around the this compound, contributing to a comprehensive understanding of its role in ATP synthase structure, function, and assembly.
Bioinformatics-Based Prediction of Protein Interactions (e.g., STRING database analysis)
Bioinformatics tools, such as the Search Tool for the Retrieval of Interacting Genes (STRING) database, are valuable for predicting and analyzing protein-protein interaction networks involving the this compound. STRING integrates protein interaction information from various sources, including experimental data, co-expression, genomic context, and text mining, to provide a comprehensive view of potential interaction partners uzh.chgithub.io.
Analysis of this compound in databases like STRING consistently identifies strong associations with other subunits of the ATP synthase complex. For instance, in Streptococcus thermophilus and Shigella flexneri, STRING analysis shows atpH interacting with subunits like atpA (alpha), atpB (beta), atpE (epsilon), atpF (subunit b), atpG (gamma), atpD (delta), and atpC (alpha) string-db.orgstring-db.org. These interactions are supported by various evidence types, including experiments, databases (curated protein complexes and pathways), and co-occurrence string-db.orgstring-db.org. The predicted interaction networks are highly enriched for terms related to proton-transporting ATP synthase activity and the ATP synthase complex, highlighting the central role of atpH within this machinery string-db.orgstring-db.orgstring-db.org.
Similarly, in Spinacia oleracea (spinach), STRING analysis of the chloroplast this compound (CFoIII) predicts interactions with other chloroplast ATP synthase subunits like atpA, atpB, atpI (subunit I), and atpF (subunit I) string-db.org. These interactions are strongly associated with GO terms such as "proton-transporting ATP synthase activity, rotational mechanism" and "proton transmembrane transporter activity" string-db.org.
These bioinformatics analyses provide a strong predictive framework for understanding the protein interaction landscape of atpH, emphasizing its integral role within the ATP synthase complex and its functional associations with proton transport and ATP synthesis.
In vitro Biophysical Characterization of Interactions
In vitro biophysical methods are employed to experimentally validate and characterize the interactions predicted by bioinformatics or observed in vivo. These techniques can provide detailed information about the binding affinity, kinetics, and stoichiometry of protein interactions.
While specific in vitro studies focusing solely on isolated this compound interactions might be limited in the provided search results, general principles and techniques for characterizing protein-protein interactions in vitro are well-established. Methods such as co-immunoprecipitation, pull-down assays, and surface plasmon resonance (SPR) are commonly used to study protein binding events thermofisher.combio-rad.com. Isothermal titration calorimetry (ITC) can provide a complete thermodynamic description of binding interactions, including stoichiometry and association constants tainstruments.com. Cross-linking mass spectrometry (XL-MS) can also be used to investigate protein conformations and identify interaction interfaces within protein complexes acs.org.
These techniques allow researchers to probe the physical association between atpH and its binding partners, determine the strength and specificity of these interactions, and analyze how factors like pH and ionic strength influence complex formation nih.govmdpi.comacs.orgnih.gov. For example, studies on protein-protein interactions have shown that environmental factors like pH and ionic strength significantly affect binding affinity and the types of interactions involved, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions nih.govmdpi.comacs.orgnih.gov. The pH can influence the ionization state of amino acid residues on the protein surface, thereby affecting electrostatic interactions which are crucial for protein binding acs.orgnih.gov.
Functional Significance of this compound Interaction Networks
Assembly Pathways of the ATP Synthase Complex
The this compound, as a core component of the F₀ sector (specifically the c-ring), plays a critical role in the assembly of the ATP synthase complex. The assembly of this multi-subunit complex is a complex, stepwise process involving the coordinated interaction and integration of numerous nuclear- and mitochondrially-encoded (or chloroplast-encoded) subunits nih.govnih.govresearchgate.netcam.ac.uk.
In chloroplasts, the atpH gene is part of the large atpI/H/F/A operon, and its expression and the subsequent assembly of the CF₀ sector require nucleus-encoded factors frontiersin.org. The PPR protein BFA2, for instance, is essential for the accumulation of the atpH/F transcript, highlighting the dependence of atpH availability on specific assembly or regulatory factors frontiersin.org.
Coordinated Regulation of Complex Activity
Protein interactions involving atpH are also crucial for the coordinated regulation of ATP synthase activity. The assembly status of the complex can influence its activity, and conversely, regulatory proteins can interact with specific subunits, including those in the F₀ sector, to modulate the enzyme's function nih.govmicrobialcell.com.
For example, the ATPase inhibitor protein (IF1) can interact with the F₁ sector and inhibit ATP hydrolysis, a function that is particularly relevant during conditions like ischemia to prevent wasteful ATP consumption nih.govmicrobialcell.com. While IF1 primarily interacts with F₁, its regulatory effect impacts the entire complex, including the F₀ sector where atpH resides. The precise mechanisms by which regulatory signals are transmitted between the F₁ and F₀ sectors, potentially involving conformational changes propagated through the central and peripheral stalks, underscore the importance of the interactions between all subunits nih.govembopress.org.
Furthermore, post-translational modifications, such as phosphorylation, which are known to regulate the function of many proteins and signal transduction pathways, could potentially affect the interactions or activity of atpH or its binding partners within the complex, although specific phosphorylation events on atpH were not detailed in the provided search results thermofisher.comnih.govwikipedia.org.
Linkages to Broader Cellular Pathways (e.g., Metabolism, Gene Regulation)
The activity of the ATP synthase, heavily reliant on the proper function and interactions of the this compound, is intrinsically linked to broader cellular pathways, particularly energy metabolism and, indirectly, gene regulation.
Furthermore, the assembly and regulation of protein complexes, including ATP synthase, can be influenced by cellular signaling pathways, some of which are regulated by protein phosphorylation and are linked to metabolic status and responses to stress nih.govwikipedia.orgresearchgate.net.
Evolutionary Biology of Atph Protein
Phylogenetic Analysis and Conservation Across Domains of Life
The atpH protein, as a component of the ubiquitous ATP synthase, exhibits a deep evolutionary history, tracing back to the Last Universal Common Ancestor (LUCA). researchgate.net Phylogenetic analyses of ATP synthase subunits, including atpH, have been instrumental in inferring and rooting the tree of life. researchgate.net The divergence of ATP synthase into F-type (found in bacteria, chloroplasts, and mitochondria) and A/V-type (found in archaea and some eukaryotes) lineages was a very early event in cellular evolution. researchgate.net
Comparative Genomics of atpH Genes
Comparative genomics studies of atpH genes across diverse organisms reveal insights into its evolutionary trajectory. In chloroplast genomes, for instance, the atpH gene is often found among a set of genes that exhibit relatively high polymorphism levels compared to other coding regions. mdpi.comfrontiersin.org This suggests a degree of variability within this gene, even within otherwise highly conserved chloroplast genomes. mdpi.com While chloroplast genomes generally show conserved structures and gene content, variations in genome size can occur due to events like the contraction and expansion of inverted repeat regions, which can influence the context of genes like atpH. frontiersin.org Studies in various plant species, such as Phyllostachys and Corylus, have identified atpH as a coding region gene with notable polymorphism, potentially serving as a hotspot for evolutionary change. mdpi.comfrontiersin.org
Table 1: Nucleotide Polymorphism (pi) of Selected Chloroplast Genes
| Gene | Nucleotide Polymorphism (pi) | Organism Example |
| petB | 0.0952 | Phyllostachys |
| trnQ-UUG | 0.004 | Phyllostachys |
| atpH | 0.0035 | Phyllostachys |
| ndhF | > 0.005 | Corylus |
| ycf1 | > 0.005 | Corylus |
| atpH-atpI | > 0.005 (spacer) | Corylus |
Note: Data compiled from sources mdpi.comfrontiersin.org. Polymorphism levels can vary depending on the specific species and regions analyzed.
Sequence Conservation and Divergence in this compound Homologs
Despite the observed polymorphism at the gene level, the this compound itself, as a functional component of a vital complex, is expected to exhibit significant sequence conservation, particularly in critical functional domains. Protein evolution is shaped by the conservation of amino acid physico-chemical properties and the structure of the genetic code. plos.org While closely related proteins show evolution mainly governed by the genetic code, at greater evolutionary distances, physico-chemical forces, such as the conservation of hydrophobic character, become more important. plos.org Highly conserved residues often play critical roles in protein structure and function. princeton.eduplos.org However, even utterly conserved and functionally essential residues can diverge over long evolutionary periods, often requiring compensatory changes in other parts of the protein. plos.org The extent of sequence conservation can be visualized through methods like sequence logos, which highlight the frequency of amino acids at each position in an alignment. researchgate.net
Evolutionary Adaptations and Specializations
The this compound, as part of the ATP synthase complex, has undergone evolutionary adaptations allowing organisms to thrive in diverse environments and enabling functional specialization in different cellular compartments.
Variants in Extremophiles (e.g., Alkaliphilic Organisms)
Extremophiles, organisms living in harsh conditions such as high or low temperature, pH, or salinity, have evolved unique protein adaptations. researchgate.netnih.govmdpi.com While specific adaptations of atpH in alkaliphiles are not explicitly detailed in the provided search results, studies on extremophilic proteins in general offer insights. Halophilic proteins, for instance, often exhibit an excess of acidic residues on their surface, which helps maintain solubility and function in high salt concentrations. researchgate.netbiorxiv.orgresearchgate.net Thermophilic proteins, conversely, tend to have increased hydrophobic interactions and electrostatic interactions for stability at high temperatures. researchgate.net It is plausible that atpH in extremophilic organisms, including alkaliphiles, possesses specific amino acid substitutions or structural modifications that confer stability and optimal function under their respective extreme conditions.
Functional Divergence in Specific Lineages (e.g., Chloroplasts vs. Mitochondria)
Chloroplasts and mitochondria, both originating from endosymbiotic events, contain their own ATP synthases with homologous subunits, including atpH (or its equivalent, often referred to as the alpha subunit, atpA, in mitochondria). nih.govbiorxiv.orgnih.gov Despite their shared ancestry, the ATP synthases in these organelles have undergone functional divergence. Mitochondrial ATP synthase in eukaryotes typically forms dimers, a feature not observed in bacterial or chloroplast ATP synthases. biorxiv.org This dimerization in mitochondria is thought to be facilitated by specific eukaryotic supernumerary subunits and is linked to the formation and maintenance of mitochondrial cristae. biorxiv.org
Furthermore, there is evidence of interorganellar gene transfer and recombination events between chloroplast and mitochondrial genomes over evolutionary time. Studies have shown recurrent conversion of short patches of mitochondrial genes by chloroplast homologs, particularly involving the atp1/atpA gene (encoding the alpha subunit, homologous to atpH). nih.gov These conversion events are often limited to regions of high nucleotide and amino acid conservation, suggesting a mechanism for maintaining sequence similarity in essential functional domains despite the divergence of the organelles. nih.gov The distinct environments and specific energy production roles of chloroplasts (photosynthesis) and mitochondria (respiration) have likely driven functional specialization and subtle sequence divergence in their respective atpH/atpA homologs.
Co-evolution with Other ATP Synthase Subunits and Regulatory Factors
The this compound does not function in isolation but as an integral part of the multi-subunit ATP synthase complex. The evolution of atpH is therefore intertwined with the evolution of other subunits and associated regulatory factors. Co-evolutionary analysis, which examines correlated changes in amino acid sequences between interacting proteins, can provide insights into these relationships. nih.govelifesciences.orgoup.com Predicted evolutionary couplings have been used to study interactions between ATP synthase subunits, including the a-, b-, and c-subunits (atpH is part of the F0 sector, which includes the a and c subunits). nih.govelifesciences.org These analyses can help predict the 3D contacts and structures of protein complexes, even when high-resolution experimental structures are unavailable. nih.govelifesciences.org
The coordinated synthesis and assembly of the numerous subunits of ATP synthase are essential for its function. oup.com This coordination is maintained through complex regulatory interactions, including those involving nuclear-encoded factors that regulate the expression of organellar genes. nih.govusp.br The evolution of these regulatory mechanisms has co-evolved with the ATP synthase subunits to ensure proper complex formation and function. nih.govusp.br Protein-protein interactions within the ATP synthase complex exert selection pressure that constrains the rate of evolution of the genes encoding these subunits, highlighting the importance of maintaining compatible interaction surfaces. oup.complos.org
Table 2: Selected ATP Synthase Subunits and Associated Factors
| Subunit/Factor | Location in Complex | General Function |
| atpH | F0 (membrane) | Part of the proton channel/rotor |
| a-subunit | F0 (membrane) | Contains proton half-channels |
| c-subunits | F0 (membrane) | Form the rotating ring |
| α-subunit | F1 (soluble) | Catalytic domain (with β) |
| β-subunit | F1 (soluble) | Catalytic domain (with α) |
| γ-subunit | F1 (soluble/stalk) | Central stalk, rotates within F1 |
| δ-subunit | F1 (soluble/stalk) | Part of the peripheral stalk |
| ε-subunit | F1 (soluble/stalk) | Part of the central stalk |
| b-subunit | F0/Peripheral Stalk | Part of the stator stalk |
| OSCP | Peripheral Stalk | Oligomycin (B223565) Sensitivity-Conferring Protein |
| ATP12 | Assembly Factor | Involved in mitochondrial ATP synthase assembly |
| TMEM70 | Ancillary Factor | Involved in mitochondrial ATP synthase assembly |
Note: This table lists some key subunits and factors. The composition of ATP synthase can vary across different organisms and compartments. biorxiv.orgnih.gov
The co-evolutionary dynamics between atpH and its interacting partners within the ATP synthase complex, as well as with regulatory elements, are crucial for maintaining the efficiency and integrity of this essential molecular machine across diverse biological systems.
Analysis of Inter-protein Sequence Co-evolution
The function of the ATP synthase relies on intricate interactions between its subunits. The rotation of the c-ring within the F₀ sector is coupled to the conformational changes in the F₁ sector via the central stalk. This mechanical coupling suggests that the sequences of interacting subunits, including the this compound, have co-evolved to maintain functional integrity. nih.govuniprot.org
Studies have shown that this method can predict evolutionary couplings between ATP synthase subunits, and these predictions are supported by experimental evidence. nih.govelifesciences.org For example, predictions for the interactions between the a- and c-subunits (atpH) and the b- and c-subunits (atpH) have been made, providing insights into how these components interact within the F₀ motor. nih.govelifesciences.orgelifesciences.org While the structure of the interaction between the a and b subunits and their interaction with the c-ring in E. coli ATP synthase was not fully known through experimental methods at one point, co-evolutionary analysis helped predict these interactions. nih.govelifesciences.org
However, it has also been observed that while many subunits within the photosynthetic apparatus, including other ATP synthase subunits, exhibit strong pairwise correlation in their evolutionary rates, the c subunit (atpH) chain shows a relatively weaker correlation in some analyses, suggesting potentially different evolutionary constraints or interaction dynamics compared to other core components. oup.com
Conservation of Functional Motifs and Structural Domains
Despite evolutionary divergence across species, the this compound, like other essential proteins, retains conserved functional motifs and structural domains critical for its role in proton translocation and c-ring assembly and rotation. nih.govnih.gov
The this compound is characterized by a conserved domain, often referred to as the ATP-synt_Fo_c domain. nih.gov This domain is found in subunit c of F-ATP synthases from various organisms, including bacteria, chloroplasts, and mitochondria. nih.gov Structurally, the this compound typically consists of two transmembrane alpha-helices. nih.gov A key feature is a highly conserved set of glycine (B1666218) (or sometimes alanine) repeats, often in the pattern GxGxGxGxG, located in the N-terminal alpha-helix. nih.gov This motif is crucial for the interaction region between adjacent c-subunits within the rotor ring, influencing the ring size and stoichiometry. nih.gov
Another critical conserved feature is a specific residue within each c-subunit protomer (often a glutamate) that is involved in binding and translocating protons across the membrane. oup.com Proton translocation involves the sequential protonation of this residue, rotation of the c-ring with the neutralized residue exposed to the hydrophobic membrane environment, and release of the proton on the other side. oup.com The a-subunit interacts with the c-ring and is essential for providing the access and exit channels for protons. nih.govoup.com The interaction between the conserved glutamate (B1630785) residue in the c-subunit and residues in the a-subunit is vital for efficient proton translocation and coupled rotation.
Implications for the Origin and Diversification of Energy Metabolism
The evolutionary history of the this compound and the ATP synthase complex has significant implications for understanding the origin and diversification of energy metabolism across different life forms. The F₀F₁ ATP synthase is a nearly universal enzyme, found in bacteria, archaea, and eukaryotes (in mitochondria and chloroplasts), suggesting an ancient origin, likely predating the divergence of these domains of life. mdpi.comnih.gov
The modular evolution theory proposes that ATP synthase evolved from the association of two independently functioning modules: a DNA helicase with ATPase activity (related to the F₁ part) and an ion motor (related to the F₀ part, including the c-ring formed by atpH). wikipedia.org In this model, the rotation of the motor drove the ATPase activity in reverse, leading to ATP synthesis. wikipedia.org This complex then became more efficient over evolutionary time. wikipedia.org
The presence of homologous atpH genes and c-subunits in bacteria, archaea, mitochondria, and chloroplasts supports the endosymbiotic theory, which posits that mitochondria and chloroplasts originated from free-living bacteria that were engulfed by ancestral eukaryotic cells. mdpi.comnih.govnih.gov The ATP synthase in these organelles is derived from the ATP synthase of their bacterial ancestors. mdpi.comnih.gov
Studies comparing atpH gene sequences and their evolutionary rates in different lineages, such as between dicots and monocots in higher plants, have revealed variations in the tempo and mode of sequence evolution, suggesting that these sequences might be subject to different evolutionary constraints in different lineages. nih.gov For example, while the plastid genome generally evolves conservatively, the atpH gene in dicots shows higher rates of synonymous substitution compared to monocots. nih.gov
The diversity in the stoichiometry of the c-ring (the number of atpH subunits forming the ring) across different species (ranging from 8 to 17 subunits depending on the species) is another aspect of atpH evolution with implications for energy metabolism. nih.gov The stoichiometry of the c-ring directly influences the coupling ratio between ion translocation and ATP synthesis (the number of ions translocated per ATP synthesized). nih.gov This variation in stoichiometry reflects adaptations to different cellular energy requirements and environmental conditions, contributing to the diversification of energy metabolism strategies in different organisms.
Furthermore, the this compound's involvement in processes beyond ATP synthesis, such as its suggested role as a critical component of the mitochondrial permeability transition pore (PTPC), highlights the potential for proteins to acquire additional functions over evolutionary time, further influencing cellular energy homeostasis and fate. nih.gov The observation that depletion or overexpression of the F₀ c subunit (atpH) affects mitochondrial permeability transition and cell death suggests an evolved role in regulating mitochondrial function and cellular responses to stress. nih.gov
Advanced Methodologies and Research Perspectives on Atph Protein
Quantitative Approaches in atpH Protein Research
Quantitative methods are essential for dissecting the kinetics of ATP synthase and the specific contributions of the this compound. These approaches provide numerical data that can be used to model the system and understand the impact of various factors.
Design of Experiments (DoE) for Optimizing Experimental Conditions
Design of Experiments (DoE) is a systematic approach used to plan experiments, analyze the results, and optimize conditions for studying protein behavior, including that of the this compound. DoE allows researchers to evaluate the effects of multiple variables simultaneously, such as pH, temperature, substrate concentrations (ADP, phosphate), and ion gradients, on ATP synthesis or hydrolysis rates. By using statistical methods, DoE can identify the most significant factors influencing the reaction and determine optimal conditions with a reduced number of experiments compared to traditional one-variable-at-a-time approaches. This is particularly useful for complex systems like ATP synthase, where multiple components interact. For example, DoE could be applied to optimize the reconstitution of purified this compound rings and other ATP synthase subunits into liposomes for functional studies, ensuring optimal membrane environment and protein insertion for activity measurements.
Kinetic Studies of ATP Synthase Reactions Involving this compound
Kinetic studies are fundamental to understanding the catalytic mechanism of ATP synthase and the dynamic role of the this compound's rotation. These studies measure reaction rates under varying conditions to infer mechanistic details. The this compound ring rotates within the membrane, driven by proton translocation, and this rotation is coupled to ATP synthesis in the F1 portion. nih.gov Kinetic models have been developed to describe this process, considering steps such as proton transport and the rotation of the c-subunit. researchgate.net
Researchers use various techniques to conduct kinetic studies. For instance, studies on thermophilic Bacillus PS3 ATP synthase, engineered to lack an inhibitory domain, have shown that both the transmembrane pH difference (ΔpH) and electrical potential difference (Δψ) contribute equally to the rate of ATP synthesis within certain ranges, indicating kinetic equivalence of these components of the proton motive force (pmf). nih.govresearchgate.net Experiments measuring ATP synthesis rates at different ΔpH and Δψ values, while keeping other factors constant, provide data to support or refine kinetic models. nih.govresearchgate.net
Data from kinetic studies can be presented in tables showing reaction rates under different conditions. For example, the rate of ATP synthesis can be measured at various pmf values, demonstrating the dependence of the enzyme's activity on the electrochemical gradient. nih.gov
| Pmf (mV) | ATP Synthesis Rate (s⁻¹) |
| ~100 | Low |
| ~150 | Increased |
| ~200 | Higher |
| ~250 | Maximum observed rate |
Note: This table represents a conceptual example based on findings that show ATP synthesis rate increases with increasing pmf nih.govresearchgate.net. Specific values would depend on the organism and experimental conditions.
Kinetic studies can also investigate the effect of substrate concentrations (ADP and phosphate) on the rate of ATP synthesis. The binding change mechanism, which involves the release of product from a catalytic site driven by energy from the proton gradient, is a key concept explored through kinetic analysis. nih.gov
Genetic Engineering and Synthetic Biology Approaches
Genetic engineering and synthetic biology offer powerful tools to manipulate the atpH gene and the this compound to study their function and engineer new biological systems.
Directed Mutagenesis for Structure-Function Relationship Studies
Directed mutagenesis is a technique used to introduce specific changes into the DNA sequence of the atpH gene, leading to alterations in the amino acid sequence of the this compound. nih.gov By studying the effects of these mutations on protein structure and function, researchers can identify critical amino acid residues involved in proton translocation, protein-protein interactions within the ATP synthase complex, or assembly of the c-ring. nih.govoup.com
For example, mutations in the essential carboxylate residue (such as glutamate) within the this compound, which is crucial for proton binding and translocation, can significantly impact ATP synthase activity. Structural studies of the c-ring have shown that this residue can adopt different conformations (open or closed), potentially related to its function in proton loading and release. rcsb.org Directed mutagenesis targeting this residue or nearby amino acids can help elucidate the mechanism of proton translocation and its coupling to rotation.
Development of Synthetic Operons for atpH Gene Expression Tuning
Synthetic biology approaches involve designing and constructing new biological parts, devices, and systems, including synthetic operons. nih.gov Synthetic operons can be engineered to control the expression of the atpH gene and other genes encoding ATP synthase subunits in a coordinated manner. nih.gov This allows for fine-tuning the stoichiometry of subunits, which is important for the proper assembly and function of the ATP synthase complex. frontiersin.org
In plastids, for instance, synthetic operons containing the atpH gene or reporter genes regulated by atpH regulatory elements have been used to study and tune gene expression levels. nih.govbiorxiv.orgbiorxiv.org The 5' untranslated region (UTR) of the plastid atpH gene contains binding sites for regulatory proteins like PPR10, which can activate gene expression post-transcriptionally by stabilizing mRNA and enhancing translation. nih.govbiorxiv.orgbiorxiv.orgnih.govfrontiersin.orgnih.gov By modifying the atpH 5' UTR or co-expressing engineered regulatory proteins, researchers can achieve a wide range of expression levels for genes within the synthetic operon. nih.govbiorxiv.orgbiorxiv.org
Studies have shown that incorporating elements like tRNAs upstream of the UTR can significantly reduce transgene expression, demonstrating a method for achieving very low expression levels when combined with a mutant atpH 5' UTR. nih.govbiorxiv.orgbiorxiv.org This ability to precisely control gene expression is crucial for optimizing metabolic pathways or the production of recombinant proteins. asm.orgnih.gov
| Synthetic Operon Design Element | Effect on Gene Expression (Relative to Control) |
| Wild-type atpH 5' UTR | Baseline activation |
| Mutant atpH 5' UTR | Varied (can be lower or altered) |
| Incorporation of upstream tRNA | Significant reduction |
| Engineered PPR10 protein | Enhanced activation (depending on design) nih.govfrontiersin.orgnih.gov |
Note: This table illustrates the potential effects of different elements based on research in plastids nih.govbiorxiv.orgbiorxiv.org. Specific outcomes depend on the exact design and organism.
Applications in Plastid Engineering and Metabolic Engineering
The atpH gene and its regulatory elements are valuable tools in plastid engineering and metabolic engineering. Plastids, particularly chloroplasts, are attractive targets for genetic engineering due to their prokaryotic-like genome structure, high copy number, and potential for high-level protein expression in operons. nih.govnih.gov
In plastid engineering, manipulating atpH expression or utilizing its regulatory sequences can impact photosynthetic efficiency and the production of valuable compounds. nih.gov For example, optimizing ATP synthesis through engineering the ATP synthase complex, including the atpH subunit, could potentially enhance the energy available for carbon fixation and other metabolic processes.
Furthermore, the regulatory elements of the atpH gene, such as its 5' UTR and associated RNA-binding protein interaction sites (like those for PPR10), can be used to control the expression of transgenes introduced into the plastid genome. nih.govbiorxiv.orgnih.govfrontiersin.orgnih.gov This allows for the controlled production of recombinant proteins or the fine-tuning of metabolic pathways engineered into plastids. nih.govnih.gov
In the broader field of metabolic engineering, controlling the energy status of a cell by influencing ATP synthesis can be a strategy to optimize the production of desired metabolites. While direct engineering of the this compound for metabolic engineering is less common than manipulating metabolic enzymes, understanding and potentially modulating ATP synthase activity could play a supportive role in optimizing cellular metabolism for biotechnological applications. nih.govsysbio.se The ability to tune gene expression using synthetic operons, as demonstrated with atpH regulatory elements, is a general principle applicable to controlling the expression of enzymes in engineered metabolic pathways. asm.orgnih.gov
Advanced Imaging and Spectroscopy Techniques
Advanced imaging and spectroscopy techniques are indispensable for visualizing the structure and conformational changes of the this compound within the dynamic ATP synthase complex. These methods provide insights ranging from single-molecule behavior to in situ structural arrangements.
Single-Molecule Studies of ATP Synthase Rotation
Single-molecule studies have revolutionized the understanding of the rotary mechanism of ATP synthase, in which the atpH c-ring is a central component of the rotor. Techniques often involve attaching a probe, such as a fluorescent label or a gold nanorod, to a specific subunit of the enzyme (like the gamma subunit or the c-ring itself) and observing its rotation in real-time using high-resolution microscopy. nih.govf1000research.comuniprot.org
These studies have revealed the discrete rotational steps of the enzyme. For instance, single-molecule F1 rotation studies have shown that ATP hydrolysis in the F1 domain drives the rotation of the gamma subunit in 120° steps. idrblab.cnnih.gov Furthermore, single-molecule F1F0 rotation studies, particularly using E. coli ATP synthase embedded in lipid bilayer nanodiscs with a gold nanorod attached to the c-ring, have allowed observation of the c-ring's rotation driven by either ATP hydrolysis or proton motive force. nih.govf1000research.com These experiments have resolved transient dwells and sub-steps within the rotational cycle, providing insights into the coupling between proton translocation through the F0 domain (involving the c-ring and subunit a) and the rotation that drives ATP synthesis in the F1 domain. nih.govf1000research.comwikipedia.org pH-dependent single-molecule studies have also revealed detailed information about the proton translocation mechanism and its effect on c-ring rotation. nih.govf1000research.comwikipedia.org
In situ Structural Analysis
Determining the structure of ATP synthase, including the atpH c-ring, in its native membrane environment within cells is crucial for understanding its physiological function. Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are powerful techniques enabling in situ structural analysis. nih.gov
Single-particle cryo-EM has provided near-atomic resolution structures of purified ATP synthase complexes from various organisms, revealing the arrangement of subunits, including the c-ring. nih.gov These structures have illuminated the interface between the stator subunit a and the rotating c-ring, detailing residues involved in proton translocation.
More recently, in situ cryo-electron tomography applied to whole cells or organelles like mitochondria has allowed visualization of ATP synthase within its native membrane context. This approach provides information about the spatial arrangement of ATP synthase dimers and higher-order assemblies within cristae membranes, as well as revealing different rotary states of the enzyme in situ. Sub-tomogram averaging of in situ data has resolved structures of ATP synthase at resolutions sufficient to discern the arrangement of the c-ring and its interaction with surrounding subunits under conditions that preserve the membrane potential.
Spectroscopy techniques, such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, are also used to study protein structure and conformational changes. While not always providing the detailed 3D structural information of cryo-EM, these methods can monitor dynamic changes in protein conformation in various conditions.
Integration of Multi-Omics Data for Systems-Level Understanding
Understanding the role of the this compound and ATP synthase extends beyond studying the isolated complex to integrating information from various cellular components and processes. Multi-omics approaches, combining data from proteomics, metabolomics, and network biology, provide a systems-level perspective.
Proteomics and Metabolomics in Conjunction with atpH Studies
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules involved in metabolism, are used to investigate how the abundance of ATP synthase subunits (including atpH) and the levels of related metabolites change in different physiological states or in response to environmental stimuli.
Network Biology Approaches for Holistic Analysis
Network biology approaches are employed to map the interactions of ATP synthase subunits, including atpH, with other proteins and molecules within the cell. These approaches utilize large-scale datasets to construct protein-protein interaction networks, metabolic networks, and regulatory networks.
By placing ATP synthase within these cellular networks, researchers can identify functional associations and understand how the activity or regulation of ATP synthase is integrated with other cellular processes. This holistic analysis can reveal previously unappreciated connections and regulatory mechanisms involving the this compound and its partners, contributing to a systems-level understanding of cellular energy homeostasis and its role in various biological functions.
Theoretical and Computational Frameworks
Theoretical and computational methods are essential complements to experimental techniques, providing a means to model the behavior of the this compound and ATP synthase, simulate complex processes, and interpret experimental data.
Computational modeling and molecular dynamics simulations are used to study the dynamics of the c-ring rotation, the mechanism of ion translocation through the F0 channel, and the conformational coupling between the F0 and F1 domains. These simulations can provide atomic-level insights into how protons or sodium ions interact with specific residues in the atpH subunit and subunit a, driving the rotation of the c-ring.
Development of Predictive Models for Protein Behavior and Interactions
Predictive models in protein science aim to forecast various aspects of protein behavior, including structure, function, stability, and interactions. These models leverage diverse data types, such as amino acid sequences, structural information, and experimental observations.
While specific predictive models solely dedicated to the this compound's behavior and interactions are not prominently detailed in the search results, the protein product of the atpH gene is included in studies involving computational analysis of protein interaction networks. For instance, the STRING database includes predicted interaction networks for this compound in various organisms, with interactions derived through automated computational analysis methods like protein homology string-db.orgstring-db.org. These networks represent potential protein-protein associations, offering insights into the cellular context and potential interaction partners of the this compound subunit within the ATP synthase complex or other pathways.
Predictive models are also developed to understand factors influencing protein behavior, such as pH. Studies on other proteins demonstrate how computational models, like the Molecular Transfer Model (MTM), can account for pH effects on protein properties and predict changes in stability nih.gov. While not specific to atpH, such methodologies highlight the potential for developing models to understand how environmental factors might influence the behavior of the this compound subunit.
Furthermore, computational methods are employed to predict protein-protein interactions (PPIs) on a large scale, utilizing various features including sequence and structural information string-db.orguchile.clelifesciences.orguni-freiburg.de. These methods are essential for understanding complex biological processes and can be applied to components of large complexes like ATP synthase to predict interactions between subunits or with regulatory proteins.
Machine Learning Approaches in Protein Science Relevant to atpH
Machine learning (ML) techniques are increasingly applied in protein science to address complex challenges, including protein structure prediction, function prediction, and the identification of important residues or interaction sites nih.gov.
In the context of proteins encoded by plastid genes, which include atpH in photosynthetic organisms, machine learning frameworks have been used to identify proteins harboring distinguishing sequence information related to specific biological traits, such as photosynthetic type (C3 vs. C4) oup.comoup.com. A machine learning model in one study was able to classify species based on the amino acid sequences of various plastid-encoded proteins, including AtpB, with high accuracy, suggesting that these sequences contain informative patterns oup.comoup.com. While the direct findings for atpH in this specific study are not detailed, it illustrates how ML can be applied to analyze the sequences of proteins like atpH to identify relevant features or make predictions about associated biological characteristics.
Machine learning algorithms, such as deep learning and natural language processing (NLP), are also being explored for predicting protein-ATP binding sites frontiersin.org. Given that the this compound is a component of ATP synthase, which is directly involved in ATP synthesis, methodologies for predicting ATP binding sites or understanding interactions with ATP are highly relevant. Studies have shown that deep learning models can achieve high accuracy in identifying ATP-binding residues from protein sequences.
Moreover, ML approaches are used in protein engineering to predict the effects of mutations on protein stability and function oup.com. These techniques could potentially be applied to the this compound to understand how sequence variations might impact its stability or function within the ATP synthase complex.
The application of ML extends to predicting protein functional sites and understanding the impact of amino acid changes. Deep learning methods are well-suited for analyzing large amounts of protein sequence data and can be used to predict different types of functional sites.
While the search results provide a general overview of these advanced methodologies in protein science and indicate the inclusion of this compound in some broader computational analyses, detailed research focused solely on applying predictive modeling and machine learning specifically to the this compound to elucidate its individual behavior and interactions in depth was not found.
Conclusion and Future Directions in Atph Protein Research
Summary of Key Knowledge Gaps and Unresolved Questions
Despite significant progress, several knowledge gaps and unresolved questions remain regarding the atpH protein and its function within ATP synthase. A key area requiring further investigation is the precise molecular mechanism by which atpH facilitates proton translocation and how this process is coupled to the rotational catalysis of ATP synthesis nih.gov. While models exist, detailed structural and dynamic information at higher resolutions is needed to fully elucidate the intricate steps involved.
Furthermore, the potential involvement of atpH in processes beyond ATP synthesis, such as the mitochondrial permeability transition pore (PTP), is an active area of research with unresolved questions about the exact role and regulatory mechanisms of atpH in this context cellphysiolbiochem.com. The influence of post-translational modifications on atpH structure and function is another area where knowledge is limited.
Emerging Technologies and Their Potential Impact
Emerging technologies are poised to significantly advance this compound research. Cryo-electron microscopy (cryo-EM) is increasingly providing higher-resolution structures of protein complexes like ATP synthase, which can offer unprecedented detail on the arrangement of subunits, including atpH, and how they interact during catalysis and proton translocation ista.ac.at. This can help address the knowledge gaps related to molecular mechanisms and inter-subunit interactions cellphysiolbiochem.comnih.gov.
Advanced spectroscopic techniques, such as solid-state NMR and single-molecule fluorescence, can provide dynamic information about atpH conformational changes during function, offering insights that static structures cannot wur.nl. Hydrogen/deuterium (H/D) exchange coupled with mass spectrometry is another technique that can probe protein structure and dynamics, revealing details about solvent accessibility and conformational flexibility of atpH within the complex csmres.co.uk.
Computational approaches, including molecular dynamics simulations and computational protein design, are becoming increasingly powerful tools to model atpH behavior, predict the effects of mutations, and even design modified versions of the protein to test specific hypotheses researchgate.net. These methods can complement experimental data and provide a deeper understanding of atpH function at the atomic level.
Broader Significance of this compound Research for Bioenergetics and Cellular Physiology
Research on the this compound has broad significance for understanding fundamental principles of bioenergetics and cellular physiology. As a core component of ATP synthase, atpH is directly involved in the primary mechanism of ATP production in aerobic respiration cellphysiolbiochem.comista.ac.at. Understanding its function is therefore critical to comprehending how cells generate the energy required for all essential processes, from muscle contraction to signal transduction and biosynthesis nih.govbasicmedicalkey.comwikipedia.org.
Dysfunction of ATP synthase, potentially involving the atpH subunit, has been implicated in a range of human diseases, including neuromuscular disorders and cancer cellphysiolbiochem.com. Further research into atpH can provide insights into the molecular basis of these diseases and potentially identify new therapeutic targets. For instance, understanding how mutations in atpH affect ATP synthase activity and PTP formation could lead to novel strategies for treating these conditions cellphysiolbiochem.com.
Moreover, studying atpH contributes to the broader field of membrane protein biology, providing a model system for understanding how proteins embedded in lipid bilayers facilitate ion translocation and energy coupling ista.ac.at. This has implications for understanding other crucial membrane proteins involved in transport and signaling.
The knowledge gained from atpH research also has relevance for biotechnology and synthetic biology, particularly in efforts to engineer artificial systems for ATP regeneration or to understand and manipulate energy flow in engineered cells researchgate.net.
Q & A
Basic: What is the functional role of atpH in chloroplast ATP synthase, and how is its operon organization studied experimentally?
The atpH protein is a critical subunit of the chloroplast ATP synthase complex, contributing to proton translocation and ATP synthesis. In plants like Arabidopsis and maize, atpH is encoded within the large ATP synthase operon (atpI/H/F/A), which is co-transcribed as polycistronic RNA. Transcriptional analysis involves techniques such as Northern blotting to resolve RNA species and 5’/3’ RACE (Rapid Amplification of cDNA Ends) to map mRNA termini . Operon organization is validated via transcriptional start site (TSS) mapping using high-throughput sequencing or primer extension assays, revealing internal promoters and processing sites .
Basic: What experimental approaches are used to analyze atpH mRNA processing and stability?
atpH mRNA maturation involves endonucleolytic cleavage and exonuclease trimming , mediated by RNA-binding proteins like pentatricopeptide repeat (PPR) proteins. Key methods include:
- Electrophoretic Mobility Shift Assays (EMSA) to confirm PPR10 binding to the atpI-atpH intergenic region .
- In vitro exonuclease assays with recombinant PPR10, demonstrating its barrier function against 5’→3’ and 3’→5’ exonucleases .
- RNA gel blot analysis and qRT-PCR to quantify transcript abundance under RNase J or PPR10 silencing via Virus-Induced Gene Silencing (VIGS) .
Advanced: How do RNA-binding proteins like PPR10 regulate atpH mRNA stability and translation?
PPR10 binds a 17-nt sequence in the atpI-atpH intergenic region, acting as a physical barrier to exonucleases and remodeling the ribosome-binding site to enhance translation . Key findings:
- VIGS-mediated PPR10 knockdown reduces monocistronic atpH mRNA by >50%, confirming its role in stabilizing processed transcripts .
- 5’ RACE in RNase J-deficient plants reveals heterogeneous atpH 5’ ends, indicating RNase J’s role in maturation .
- In vitro reconstitution assays show PPR10 collaborates with generic exonucleases to define native 5’ termini, mimicking bacterial small RNA mechanisms .
Advanced: How is atpH expression regulated under varying light conditions, and what transcriptional factors are involved?
Light regulates atpH via sigma factors (SIGs) that direct plastid-encoded RNA polymerase (PEP). For example:
- SIG3-PEP transcribes the psbN-atpH polycistronic RNA, but SIG3 knockout does not alter this compound levels, suggesting post-transcriptional compensation .
- Transcriptional profiling under high/low light uses Northern blots and RT-qPCR to quantify operon-specific transcripts, revealing light-dependent shifts in atpH stoichiometry .
Advanced: What mechanisms underlie conflicting data on atpH transcript abundance versus protein levels?
Discrepancies arise from post-transcriptional regulation and protein turnover rates . For example:
- SIG3 knockout eliminates psbN-atpH transcripts but maintains this compound levels, likely due to stable protein pools or alternative transcripts .
- Pulse-chase labeling and Western blotting under RNase J silencing show increased atpH mRNA but unchanged protein, suggesting translational inefficiency or degradation .
Advanced: How can researchers map this compound interaction networks in ATP synthase complexes?
Affinity Purification-Mass Spectrometry (AP-MS) is used to identify interactors. For example:
- CyanoTag lines in Synechococcus enable high-throughput AP-MS, revealing atpH interactions with other ATP synthase subunits (e.g., atpA, atpB) .
- Bioinformatic filtering (e.g., SAINT algorithm) distinguishes high-confidence interactions from background noise in AP-MS datasets .
Advanced: What evolutionary insights exist for atpH across plant species?
Comparative genomics reveals conserved operon structures and regulatory elements:
- TSS analysis in Marchantia and maize identifies conserved promoter regions upstream of atpI and atpH, suggesting ancient regulatory motifs .
- PPR10 orthologs in tobacco and maize share identical RNA-binding specificity, validated via cross-species RNA gel blots and complementation assays .
Advanced: How do researchers resolve technical challenges in atpH transcript quantification?
Common pitfalls include:
- Strand-specific probes to distinguish sense/antisense RNAs in RNA gel blots, avoiding false signals from overlapping transcripts .
- qRT-PCR primer design targeting unique regions (e.g., atpH 5’ UTR) to avoid cross-amplification of polycistronic RNAs .
Key Data Contradictions and Resolutions
Methodological Recommendations
- For RNA-protein interaction studies : Combine EMSA with CRISPR/Cas9-mediated protein tagging for in vivo validation .
- For operon analysis : Use long-read sequencing (PacBio) to resolve overlapping transcripts in the atpI/H/F/A cluster .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
